molecular formula C9H6ClNO5 B12002715 3-(2-Chloro-6-nitrophenyl)-2-oxopropanoic acid CAS No. 36892-19-0

3-(2-Chloro-6-nitrophenyl)-2-oxopropanoic acid

Cat. No.: B12002715
CAS No.: 36892-19-0
M. Wt: 243.60 g/mol
InChI Key: ZHHGJIKNTVWZTL-UHFFFAOYSA-N
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Description

3-(2-Chloro-6-nitrophenyl)-2-oxopropanoic acid is an organic compound with significant interest in various scientific fields due to its unique chemical structure and properties This compound features a chloro and nitro group attached to a phenyl ring, which is further connected to a 2-oxopropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-6-nitrophenyl)-2-oxopropanoic acid typically involves multi-step organic reactions. One common method starts with the nitration of 2-chlorobenzene to form 2-chloro-6-nitrobenzene. This intermediate is then subjected to a Friedel-Crafts acylation reaction using oxalyl chloride to introduce the 2-oxopropanoic acid group. The reaction conditions often require a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert atmosphere to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration ensures consistent product quality. Additionally, purification steps like recrystallization or chromatography are employed to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-6-nitrophenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed to yield the parent acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Ammonia (NH3), thiols (RSH), base (e.g., NaOH)

    Hydrolysis: Acidic or basic aqueous solutions

Major Products

    Reduction: 3-(2-Amino-6-nitrophenyl)-2-oxopropanoic acid

    Substitution: 3-(2-Substituted-6-nitrophenyl)-2-oxopropanoic acid derivatives

    Hydrolysis: this compound

Scientific Research Applications

3-(2-Chloro-6-nitrophenyl)-2-oxopropanoic acid finds applications in various scientific domains:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-6-nitrophenyl)-2-oxopropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro and chloro groups can participate in various binding interactions, influencing the compound’s biological activity. For instance, the nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic or toxic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chloro-4-nitrophenyl)-2-oxopropanoic acid
  • 3-(2-Bromo-6-nitrophenyl)-2-oxopropanoic acid
  • 3-(2-Chloro-6-methylphenyl)-2-oxopropanoic acid

Uniqueness

3-(2-Chloro-6-nitrophenyl)-2-oxopropanoic acid is unique due to the specific positioning of the chloro and nitro groups on the phenyl ring, which significantly influences its reactivity and interaction with biological targets. This distinct structure imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

36892-19-0

Molecular Formula

C9H6ClNO5

Molecular Weight

243.60 g/mol

IUPAC Name

3-(2-chloro-6-nitrophenyl)-2-oxopropanoic acid

InChI

InChI=1S/C9H6ClNO5/c10-6-2-1-3-7(11(15)16)5(6)4-8(12)9(13)14/h1-3H,4H2,(H,13,14)

InChI Key

ZHHGJIKNTVWZTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(=O)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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